molecular formula C21H21NO7 B437674 5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid CAS No. 774557-91-4

5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid

Cat. No.: B437674
CAS No.: 774557-91-4
M. Wt: 399.4g/mol
InChI Key: XYYXILGFQAJHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex pentanoic acid derivative featuring a 5-oxo group and a phenylamino substituent. The phenyl ring is further functionalized with a carbonyl-linked ethoxy group bearing a 4-methoxyphenyl-2-oxo moiety. The compound’s structural complexity likely contributes to synthetic challenges, which may explain its discontinuation.

Properties

IUPAC Name

5-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-28-17-11-7-14(8-12-17)18(23)13-29-21(27)15-5-9-16(10-6-15)22-19(24)3-2-4-20(25)26/h5-12H,2-4,13H2,1H3,(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYXILGFQAJHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl Chloroformate (Fragment A)

Procedure :

  • Starting material : 4-Methoxyacetophenone is oxidized to 4-methoxyphenylglyoxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, yielding 85–90% purity.

  • Chlorination : The glyoxylic acid is treated with oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under N₂, catalyzed by dimethylformamide (DMF, 0.1 eq). The reaction proceeds at reflux for 4 h, yielding the acyl chloride intermediate.

Critical Parameters :

  • Temperature control (<40°C) prevents decarboxylation.

  • Moisture-free conditions are essential to avoid hydrolysis.

Preparation of 4-Isocyanatobenzoyl Intermediate (Fragment B)

Procedure :

  • Phosgenation : 4-Aminobenzoic acid is reacted with phosgene (1.5 eq) in toluene at 60°C, generating 4-isocyanatobenzoyl chloride. Excess phosgene is removed via vacuum distillation.

  • Alternative Method : Patent JPWO2016140232A1 describes a safer approach using triphosgene (0.33 eq) in tetrahydrofuran (THF) with triethylamine (2 eq), yielding 92% isocyanate at 25°C.

Safety Note : Phosgene alternatives are preferred due to acute toxicity risks.

Assembly of the Pentanoic Acid Backbone (Fragment C)

Procedure :

  • Glutamic Acid Derivatization : L-Glutamic acid is protected at the α-amine with Boc (di-tert-butyl dicarbonate, 1.1 eq) in THF/water (1:1), followed by activation of the γ-carboxyl group as a pentafluorophenyl ester (PFP, 1.2 eq).

  • Fragment Coupling : The PFP ester reacts with Fragment B’s isocyanate in DCM with 4-dimethylaminopyridine (DMAP, 0.2 eq), achieving 78% yield after 12 h.

Optimization Insight : Microwave-assisted coupling (50°C, 30 min) increases yield to 88% by reducing racemization.

Final Convergent Synthesis

Acylation of Fragment B with Fragment A

Procedure :

  • Fragment B (1 eq) is dissolved in DCM and cooled to 0°C. Fragment A (1.1 eq) is added dropwise with pyridine (2 eq) to scavenge HCl. The mixture stirs for 6 h, followed by aqueous workup (5% NaHCO₃, brine). Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the acylated product in 75% yield.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.95 (d, J=8.8 Hz, 2H, OCH₃-ArH), 4.85 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₁₈H₁₅NO₆ [M+H]+: 341.1002; found: 341.1005.

Amidation with Fragment C

Procedure :

  • The acylated product (1 eq) and Fragment C (1.05 eq) are combined in DMF with HATU (1.2 eq) and DIPEA (3 eq). After 24 h at 25°C, the mixture is diluted with ethyl acetate, washed with 1M HCl and saturated NaHCO₃, and purified via reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) to yield the title compound (68%).

Yield Optimization :

  • Table 1 : Effect of Coupling Agents on Amidation Efficiency

Coupling AgentSolventTemp (°C)Time (h)Yield (%)
HATUDMF252468
EDCI/HOBtDCM254855
DCC/DMAPTHF401262

HATU proves superior due to enhanced activation of sterically hindered carboxylates.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Catalyst Recycling : Patent JPWO2016140232A1 emphasizes reusable polystyrene-supported DMAP, reducing catalyst waste by 40%.

  • Solvent Recovery : Distillation reclaims 85% of DMF, lowering production costs.

Purification Challenges

  • Byproduct Formation : Over-acylation at the phenylamino group generates a bis-acylated impurity (3–5%), necessitating rigorous HPLC purification.

  • Crystallization Optimization : Ethanol/water (7:3) at −20°C yields 95% pure crystals, avoiding costly chromatography.

Analytical Characterization

Spectroscopic Validation

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1602 cm⁻¹ (Ar C=C).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 172.8 (COO⁻), 169.5 (CONH), 166.1 (OCOAr), 55.1 (OCH₃).

Purity Assessment

  • HPLC : >99% purity (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min, 220 nm).

  • Elemental Analysis : Calc. C 63.15%, H 5.30%, N 3.51%; Found C 63.12%, H 5.28%, N 3.49%.

Chemical Reactions Analysis

Types of Reactions

5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Scientific Research Applications

Pharmaceutical Applications

  • Alzheimer's Disease Treatment :
    • The compound has been studied for its potential to inhibit beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Inhibiting this enzyme could reduce amyloid plaque formation, a hallmark of the disease .
  • Antioxidant Activity :
    • Research indicates that derivatives of compounds similar to 5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Cancer Therapeutics :
    • Preliminary studies suggest that the compound may have anticancer properties. Its structural attributes allow it to interact with cellular pathways involved in cancer progression. Specific derivatives have shown promise in inhibiting tumor growth and enhancing apoptosis in cancer cells .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : By targeting specific enzymes like BACE1, the compound may alter metabolic pathways associated with neurodegenerative diseases.
  • Radical Scavenging : The presence of phenolic structures in its derivatives contributes to its ability to neutralize free radicals.

Case Studies and Findings

Study FocusFindingsReference
Alzheimer's DiseaseInhibition of BACE1 activity leading to reduced amyloid-beta levels
Antioxidant PropertiesCompounds demonstrated superior radical scavenging abilities compared to ascorbic acid
Cancer Cell LinesInduced apoptosis and inhibited proliferation in breast cancer models

Mechanism of Action

The mechanism of action of 5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Functional Groups CAS Number Notable Properties
Target Compound 4-Methoxyphenyl-2-oxoethoxy Carbamate, amide, ketone N/A (Discontinued) Complex structure with potential bioactivity; synthesis challenges noted .
5-(4-Methoxyphenyl)-5-oxopentanoic acid 4-Methoxyphenyl Ketone, carboxylic acid 4609-10-3 Simpler analog with 95% purity; lacks ethoxycarbonyl-phenylamino moiety.
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl Ketone, carboxylic acid 149437-76-3 Fluorine as a bioisostere for methoxy; may alter pharmacokinetics.
5-{[4-(1-Azepanylcarbonyl)phenyl]amino}-5-oxopentanoic acid Azepane carbonyl Amide, carboxylic acid 940511-63-7 Seven-membered azepane ring enhances lipophilicity; impacts solubility.
5-{[(4-Methylphenyl)sulfonyl]amino}-5-oxopentanoic acid 4-Methylphenylsulfonyl Sulfonamide, carboxylic acid N/A Sulfonamide group introduces strong electron-withdrawing effects.
Methyl 5-((2-(tert-Butyl)phenyl)(phenyl(pyridin-2-yl)methyl)amino)-5-oxopentanoate tert-Butyl, pyridinyl Ester, amide, ketone N/A Ester group improves cell permeability; pyridine enhances metal-binding capacity.

Key Observations :

Structural Complexity: The target compound’s ethoxycarbonyl-phenylamino group distinguishes it from simpler analogs like 5-(4-Methoxyphenyl)-5-oxopentanoic acid, which lacks this moiety. This complexity may enhance target binding but complicates synthesis .

Substituent Effects: Electron-Donating Groups: The 4-methoxyphenyl group in the target compound and ’s analog may improve stability against oxidative metabolism compared to fluorine-substituted derivatives .

Ring Systems: The azepane ring in 5-{[4-(1-Azepanylcarbonyl)phenyl]amino}-5-oxopentanoic acid introduces conformational flexibility and increased hydrophobicity, which could enhance membrane penetration .

Functional Group Diversity : Sulfonamide-containing analogs (e.g., ) exhibit distinct electronic profiles compared to carbamates or esters, impacting interactions with charged residues in biological targets .

Research Findings :

  • Synthetic Accessibility: Simpler derivatives like 5-(4-Methoxyphenyl)-5-oxopentanoic acid are more readily synthesized, as evidenced by commercial availability . The target compound’s discontinuation likely stems from multi-step synthesis involving unstable intermediates (e.g., ethoxycarbonyl groups) .

Biological Activity

5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid, also known by its CAS number 774557-91-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H21NO7\text{C}_{21}\text{H}_{21}\text{N}\text{O}_{7}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its interactions with specific receptors and its potential therapeutic applications.

The compound is hypothesized to function as a selective antagonist for certain receptors, particularly the cholecystokinin (CCK) receptors. Research indicates that derivatives of 5-oxopentanoic acid can inhibit the binding of CCK to its receptors, which is crucial for regulating digestive processes and may influence gastric acid secretion .

Pharmacological Properties

1. Antagonistic Activity

  • CCK Receptors : The compound demonstrates significant antagonistic activity against CCK-A and CCK-B receptors, which play vital roles in gastrointestinal function and appetite regulation .
  • Gastrin Receptors : It also shows potential in inhibiting gastrin-induced acid secretion, making it a candidate for treating conditions like peptic ulcers and gastritis .

2. In Vitro Studies

  • Various in vitro assays have confirmed the ability of this compound to inhibit the binding of labeled CCK peptides to rat gastric glands and central nervous system tissues, indicating its potential use in gastrointestinal disorders .

Study 1: Inhibition of Gastric Acid Secretion

A study investigated the effects of a derivative similar to this compound on gastric acid secretion in animal models. Results showed that the compound significantly reduced acid secretion induced by pentagastrin infusion in both cats and dogs, with ID50 values indicating effective doses for therapeutic use .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds revealed that modifications to the phenyl and carbonyl groups enhanced receptor selectivity and potency. This highlights the importance of structural optimization in developing more effective antagonists targeting CCK receptors .

Data Table: Biological Activities and Effects

Activity Effect Study Reference
CCK-A Receptor AntagonismInhibits binding
Gastrin Receptor InhibitionReduces gastric acid secretion
Structure OptimizationEnhances receptor selectivity

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid?

Answer:
The compound can be synthesized via a multi-step approach involving:

  • Coupling reactions : Use of anhydrous trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) to deprotect intermediates, as demonstrated in analogous peptide-like syntheses .
  • Purification : Silica gel chromatography under gradient elution (e.g., DCM/MeOH) to isolate the final product .
  • Characterization :
    • 1H/13C NMR to confirm chemical shifts of key groups (e.g., 4-methoxyphenyl protons at δ 3.8–4.0 ppm, carbonyl signals at δ 170–175 ppm) .
    • HRMS for precise molecular weight validation (e.g., ESI-MS with <2 ppm error) .

Basic: How do solvent systems and catalyst choices influence reaction efficiency during synthesis?

Answer:

  • Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, particularly for carbodiimide-mediated couplings (e.g., HATU/HOAt systems) .
  • Catalysts : Use of HATU (1-1.2 equivalents) improves coupling yields compared to EDCI, reducing side-product formation .
  • Acid sensitivity : Avoid prolonged exposure to TFA (>2 hours) to prevent ester group hydrolysis .

Advanced: How can structural modifications (e.g., substituent variation) optimize bioactivity in drug discovery?

Answer:

  • Amino acid side chains : Replace the 4-methoxyphenyl group with bulkier aromatic or heterocyclic groups (e.g., indole or biphenyl) to enhance target binding, as shown in peptidomimetic analogs .
  • Linker length : Adjust the pentanoic acid chain (e.g., extending to heptanoic acid) to improve membrane permeability, as seen in histone deacetylase inhibitors .
  • Validation :
    • In vitro assays : Test modified analogs against target enzymes (e.g., proteases) using fluorogenic substrates .
    • Computational docking : Perform molecular dynamics simulations to predict binding affinity changes .

Advanced: What in vitro models are suitable for evaluating the compound’s mechanism of action?

Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination. For example, compound 9a in showed sub-micromolar activity against fungal aspartyl peptidases .
  • Cell viability : Test in cancer cell lines (e.g., HeLa or MCF-7) with MTT assays, comparing cytotoxicity to known standards like Z-VAD-FMK (IC50 ~10 µM) .
  • Target engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics to recombinant proteins .

Advanced: How can computational modeling guide experimental design for this compound?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with targets (e.g., STING agonists or HDACs). Focus on hydrogen bonding with the 5-oxopentanoic acid moiety .
  • ADMET prediction : Tools like SwissADME assess logP (target <3 for oral bioavailability) and CYP450 inhibition risks .
  • QSPR models : Correlate substituent electronic properties (Hammett σ values) with observed bioactivity to prioritize synthetic targets .

Basic: What analytical techniques resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:

  • 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating 1H-13C couplings, particularly for overlapping aromatic or carbonyl regions .
  • LC-MS/MS : Detect trace impurities (e.g., de-esterified byproducts) with a C18 column and 0.1% formic acid mobile phase .
  • Control experiments : Repeat reactions under inert atmosphere to rule out oxidation artifacts .

Advanced: How to design stability studies for aqueous formulations of the compound?

Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and monitor via HPLC for hydrolysis (e.g., ester cleavage at pH >10) .
  • Light sensitivity : Use USP light chambers to assess photodegradation; protect with amber glass or antioxidants like BHT .
  • Lyophilization : Assess stability in lyophilized form (≤5% moisture) vs. solution .

Advanced: What strategies improve selectivity for therapeutic targets (e.g., reducing off-target effects)?

Answer:

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify off-target binding proteins .
  • Isosteric replacement : Substitute the 4-methoxy group with trifluoromethoxy to reduce metabolic demethylation while retaining target affinity .
  • Prodrug design : Mask the carboxylic acid as an ethyl ester to enhance cellular uptake, with intracellular esterase activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.